

Physicochemical properties of Ethyl 4-amino-1H-pyrrole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-amino-1H-pyrrole-2-carboxylate

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 4-amino-1H-pyrrole-2-carboxylate** and its Analogs

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Among its many derivatives, aminopyrrole esters represent a particularly valuable class of building blocks, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth examination of the physicochemical properties of **Ethyl 4-amino-1H-pyrrole-2-carboxylate**, a representative member of this class. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages empirical data from closely related structural analogs and theoretical principles to provide a comprehensive profile for researchers, scientists, and drug development professionals. The focus is not only on the intrinsic properties of the molecule but also on the scientific rationale behind their measurement and the critical role these properties play in the drug discovery pipeline.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure and identity is the foundation of all subsequent physicochemical analysis. **Ethyl 4-amino-1H-pyrrole-2-carboxylate** is a bifunctional molecule featuring an aromatic pyrrole ring substituted with an electron-donating

amine group and an electron-withdrawing ethyl ester group. This substitution pattern dictates its reactivity, polarity, and potential for intermolecular interactions.

Molecular Structure

The structural arrangement of atoms defines the molecule's fundamental characteristics.

Caption: 2D Structure of **Ethyl 4-amino-1H-pyrrole-2-carboxylate**.

Chemical Identifiers

While a specific, verified CAS Registry Number for **Ethyl 4-amino-1H-pyrrole-2-carboxylate** is not consistently reported in major chemical databases, we can define the molecule by its formula and molecular weight. For context, identifiers for a closely related structural isomer are provided.

Identifier	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	(Calculated)
Molecular Weight	154.17 g/mol	(Calculated)
Isomer Example	Ethyl 2-amino-1H-pyrrole-3-carboxylate	[1][2]
Isomer CAS Number	108290-86-4	[1][2]

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

Based on trends observed in analogous structures, **Ethyl 4-amino-1H-pyrrole-2-carboxylate** is expected to be a solid at room temperature. For instance, Ethyl 4-bromopyrrole-2-carboxylate is a solid with a melting point of 58-63 °C.[3] The presence of both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting carbonyl group would facilitate

strong intermolecular interactions, favoring a solid crystalline state. The color may range from off-white to yellow or brown, as amino-substituted aromatic rings can be susceptible to air oxidation over time.

Melting and Boiling Point

The melting point is a critical indicator of purity and identity. While no experimental melting point is reported for the title compound, a related, more complex derivative, Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, has a sharp melting point of 89–90 °C.[4] The boiling point is predicted to be high, and decomposition would likely occur before boiling at atmospheric pressure. A predicted boiling point for a related methylated analog is 347.3±52.0 °C.[5]

Solubility Profile

Solubility is a gatekeeper for biological activity and formulation. The solubility of **Ethyl 4-amino-1H-pyrrole-2-carboxylate** is predicted to follow the patterns of a moderately polar molecule.

Solvent Class	Predicted Solubility	Rationale for Drug Discovery
Aqueous (e.g., Water, PBS)	Sparingly Soluble to Insoluble	The molecule possesses polar functional groups (amine, ester, N-H) capable of hydrogen bonding, but the carbon backbone limits aqueous solubility. Poor aqueous solubility is a common challenge that often necessitates formulation strategies.
Polar Aprotic (e.g., DMSO, DMF)	Soluble	These solvents are excellent at disrupting hydrogen bonds and solvating a wide range of organic molecules. High solubility in DMSO is essential for high-throughput screening (HTS) campaigns where compounds are stored as concentrated stock solutions.
Polar Protic (e.g., Ethanol, Methanol)	Moderately Soluble	The ethyl ester and pyrrole ring provide some non-polar character, while the polar groups interact favorably with the alcohol's hydroxyl group. This is relevant for synthesis workups and purification.
Non-Polar (e.g., Hexanes, Toluene)	Insoluble	The high polarity from the amine and ester groups prevents effective solvation by non-polar solvents. This property is exploited during purification, where hexanes

are often used as an anti-solvent for precipitation.

A qualitative solubility assessment is a foundational experiment for any new chemical entity.

Acidity and Basicity (pKa)

The pKa values of a molecule determine its ionization state at a given pH, which profoundly impacts its solubility, permeability, and target binding.

- **Pyrrole N-H:** The pyrrole ring nitrogen is generally non-basic. Its lone pair is part of the aromatic sextet, making it unavailable for protonation. Its pKa as an acid is typically high (>17).
- **Amino Group (-NH₂):** The primary amine at the C4 position is the principal basic center. Its pKa is expected to be lower than that of a typical alkylamine due to the electron-withdrawing nature of the aromatic ring. A predicted pKa for a related aminopyrrole is 11.19±0.70, though this seems high and should be treated with caution.^[5] The ionization of this group is critical for forming salts to improve solubility and crystallinity.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It governs the ability of a molecule to cross biological membranes.

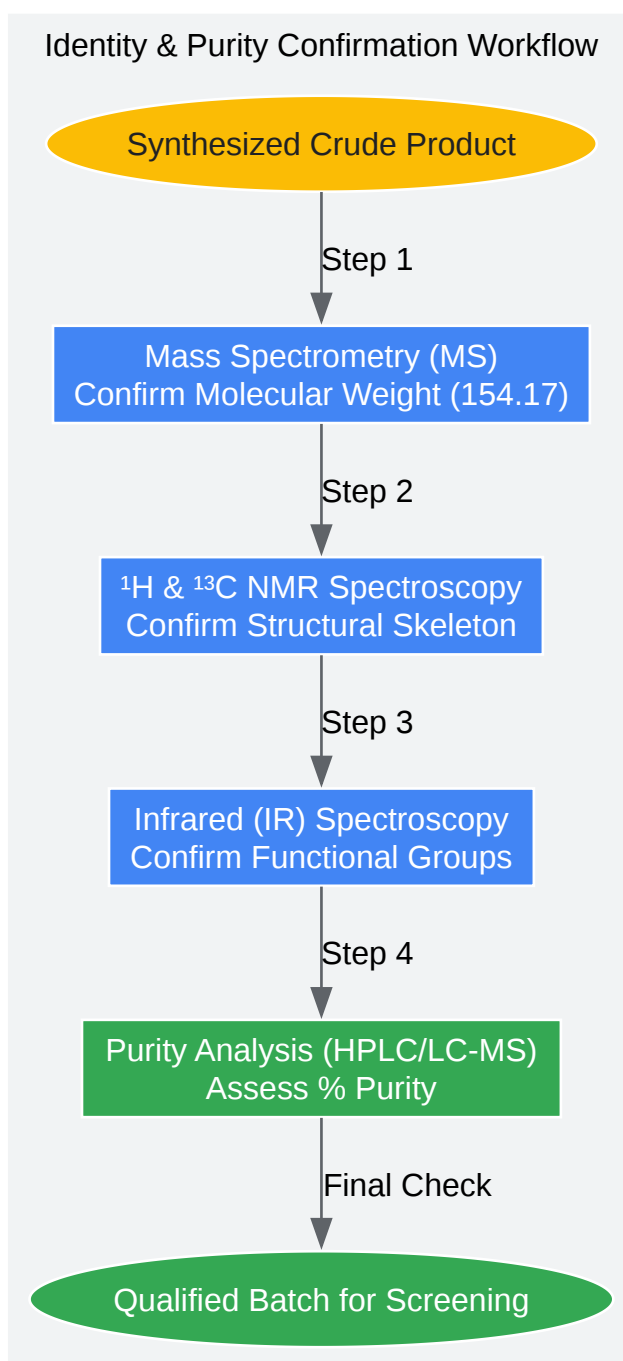
- A calculated LogP for the parent structure, Ethyl 1H-pyrrole-2-carboxylate, is 1.5.^[6]
- The addition of a polar amino group would be expected to decrease the LogP, likely bringing it closer to 1.0. For comparison, the experimental LogP of tryptamine, which also contains an aminoethyl group on a heteroaromatic ring, is 1.55.^[7]
- A LogP in the 1-3 range is often considered ideal for oral drug candidates, balancing membrane permeability with aqueous solubility.

Spectroscopic & Analytical Characterization

Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Analytical Workflow

The following workflow represents a standard, robust process for the structural confirmation and purity assessment of a newly synthesized batch of **Ethyl 4-amino-1H-pyrrole-2-carboxylate**.



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Caption: Standard workflow for identity and purity confirmation.

Expected Spectroscopic Signatures

While experimental spectra are unavailable, the expected signals can be predicted based on the structure and data from analogs.^{[8][9]}

- ¹H NMR (Proton NMR):
 - Pyrrole Protons: Two signals in the aromatic region (approx. 6.0-7.0 ppm), appearing as doublets or singlets depending on coupling.
 - Amine Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent (approx. 3.5-5.0 ppm).
 - Pyrrole N-H: A very broad singlet at a downfield shift (approx. 8.0-10.0 ppm).
 - Ethyl Ester Protons: A quartet (CH₂) around 4.2 ppm and a triplet (CH₃) around 1.3 ppm.
- ¹³C NMR (Carbon NMR):
 - Carbonyl Carbon: A signal in the 160-170 ppm range.
 - Pyrrole Carbons: Four signals in the aromatic region (approx. 100-140 ppm).
 - Ethyl Ester Carbons: Two signals, one for the CH₂ around 60 ppm and one for the CH₃ around 14 ppm.
- IR (Infrared) Spectroscopy:
 - N-H Stretch: Two distinct sharp peaks for the -NH₂ group around 3300-3500 cm⁻¹, plus a broader peak for the pyrrole N-H.
 - C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the ester carbonyl.
 - C=C Stretch: Absorptions in the 1550-1650 cm⁻¹ region for the aromatic ring.

Reactivity, Stability, and Relevance in Drug Discovery

Chemical Stability and Storage

The primary point of instability is the 4-amino group's susceptibility to oxidation, which can lead to colored impurities. Therefore, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place.

Role as a Synthetic Intermediate

The true value of **Ethyl 4-amino-1H-pyrrole-2-carboxylate** lies in its synthetic versatility. The pyrrole scaffold is a key component in many biologically active compounds.[\[10\]](#)

- The amino group serves as a nucleophilic handle for reactions such as amide bond formation, sulfonylation, or reductive amination, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).
- The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.
- The pyrrole ring itself can undergo electrophilic substitution, although the substitution pattern is directed by the existing groups.

This trifecta of reactive sites makes the molecule a valuable building block in the synthesis of targeted therapies, including kinase inhibitors and antibacterial agents.[\[11\]](#)

Experimental Protocols

The following protocols are described in a generalized format, representing standard, reliable methods for characterizing a new chemical entity like **Ethyl 4-amino-1H-pyrrole-2-carboxylate**.

Protocol: Determination of Melting Point

- Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing a key measure of identity and purity.
- Methodology:
 - Ensure the sample is completely dry and homogenous by grinding it into a fine powder.

- Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into a calibrated melting point apparatus.
- Heat the sample rapidly to about 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1-T2. A sharp range (<2 °C) is indicative of high purity.

Protocol: Qualitative Solubility Assessment

- Objective: To estimate the solubility of the compound in a range of solvents relevant to synthesis, purification, and biological screening.
- Methodology:
 - Add approximately 1-2 mg of the compound to a small vial.
 - Add 0.1 mL of the chosen solvent (e.g., water, DMSO, ethanol, ethyl acetate, hexanes).
 - Vortex the vial for 30-60 seconds.
 - Visually inspect the mixture for the presence of undissolved solid.
 - If the solid dissolves completely, the compound is classified as "soluble" (>10-20 mg/mL).
 - If some solid remains, add an additional 0.9 mL of solvent (for a total of 1.0 mL). Vortex and inspect again.
 - Classify the solubility as:
 - Soluble: No solid visible.

- Sparingly Soluble: Some solid remains but a significant portion has dissolved.
- Insoluble: The vast majority of the solid remains undissolved.

Conclusion

Ethyl 4-amino-1H-pyrrole-2-carboxylate stands as a prototypical example of a high-value heterocyclic building block. While direct, comprehensive experimental data for this specific molecule remains elusive in the public domain, a robust physicochemical profile can be constructed through the analysis of its structural analogs and the application of fundamental chemical principles. This guide has provided that profile, emphasizing not just the "what" but the "why" behind each property's significance in the context of modern drug discovery. By understanding its expected solubility, lipophilicity, reactivity, and spectral characteristics, researchers are better equipped to utilize this scaffold in the rational design and synthesis of novel therapeutic agents.

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